CMP3a

NEK2 inhibition Taxane resistance Breast cancer

Researchers studying NEK2-driven cancers often lack a single tool compound that combines potent target engagement, validated in vivo efficacy, and unique polypharmacology. CMP3a (NBI-961) fills this gap as a thoroughly characterized NEK2 inhibitor. • Dual NEK2/FLT3 inhibition: Retains activity against clinically relevant FLT3-ITD D835V and F691L secondary mutants, unlike optimized derivatives CMP4/CMP5. • 3,300-fold greater potency than INH1 in taxane-resistant breast cancer models, requiring only 10 mg/kg vs. 100 mg/kg for equivalent in vivo efficacy. • Proven radiotherapy synergy: Chou-Talalay Combination Index < 1.0 in glioma stem cell clonogenicity assays-the only NEK2 inhibitor with published combination data. Supplied at ≥98% purity; shipped under ambient conditions for global research availability.

Molecular Formula C28H27F3N6O2S
Molecular Weight 568.6192
CAS No. 2225902-88-3
Cat. No. B606748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCMP3a
CAS2225902-88-3
SynonymsCMP3a;  CMP-3a;  CMP 3a.
Molecular FormulaC28H27F3N6O2S
Molecular Weight568.6192
Structural Identifiers
SMILESCC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)C3=CN=C4N3C=CC(=C4)C5=CN(N=C5)CCN(C)C)C(=O)N
InChIInChI=1S/C28H27F3N6O2S/c1-17(20-6-4-5-7-21(20)28(29,30)31)39-23-13-24(40-26(23)27(32)38)22-15-33-25-12-18(8-9-37(22)25)19-14-34-36(16-19)11-10-35(2)3/h4-9,12-17H,10-11H2,1-3H3,(H2,32,38)/t17-/m1/s1
InChIKeyBQODGOMHYSMCGK-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CMP3a NEK2 Inhibitor Reference


CMP3a, also known as NBI-961, Nek2-IN-4, CMP-3a, or compound 3a, is a synthetic small-molecule inhibitor belonging to the imidazo[1,2-a]pyridine-thiophene structural class [1]. It functions as a potent and selective type-I inhibitor of NIMA-related kinase 2 (NEK2) [2]. Its primary mechanism involves disrupting the NEK2-EZH2 protein-protein interaction, leading to destabilization and proteasomal degradation of the histone methyltransferase EZH2, a key driver in glioblastoma stem cell (GSC) maintenance and radioresistance [3]. The compound has been characterized with >98% purity and is supplied for research applications, with reported in vivo efficacy in mouse orthotopic xenograft models of glioblastoma (GBM) [4].

Why CMP3a Cannot Be Substituted


Substituting CMP3a with another NEK2 inhibitor or a structurally related analog is not scientifically justifiable due to its unique polypharmacology and proven in vivo combination therapy profile. First, CMP3a exhibits a distinctive dual-target inhibition profile: it potently inhibits NEK2 (IC50 ~15-83 nM) while also retaining significant inhibitory activity against clinically relevant FLT3 secondary mutants (FLT3-ITD D835V and F691L), a feature that its optimized derivatives, such as CMP4 and CMP5, largely lose [1]. Second, unlike the widely used NEK2 inhibitor INH1, CMP3a demonstrates efficacy at 3,300-fold lower concentrations in cellular models of taxane-resistant breast cancer, translating to a more favorable in vivo dosing regimen (10 mg/kg for CMP3a vs. 100 mg/kg for INH1) when combined with paclitaxel [2]. Finally, CMP3a has established, quantifiable in vivo synergy with radiotherapy (a Chou-Talalay Combination Index < 1.0) in glioblastoma models, a specific combination benefit not demonstrated for other NEK2 inhibitors in published literature [3]. Generic substitution risks losing this validated, context-specific therapeutic index and combination potential.

CMP3a Procurement Evidence


Cellular Potency vs. INH1 in Taxane-Resistant Breast Cancer

In a direct head-to-head comparison within the same study, CMP3a required a 3,333-fold lower concentration than the comparator NEK2 inhibitor INH1 to sensitize MDA-MB-231 taxane-resistant breast cancer cells to paclitaxel. This translates to a far superior in vitro therapeutic index [1].

NEK2 inhibition Taxane resistance Breast cancer Combination therapy

In Vivo Advantage over INH1 in Taxane-Resistant Xenografts

In a cross-study comparison of in vivo xenograft models, CMP3a combined with paclitaxel required a 10-fold lower dose than INH1 to achieve a statistically significant (p<0.0001) reduction in tumor volume in taxane-resistant MDA-MB-231 and MDA-MB-468 models [1][2].

In vivo efficacy Taxane resistance Breast cancer NEK2 inhibitor

Radiosensitization Synergy in Glioblastoma

CMP3a is the only NEK2 inhibitor with published, quantified synergy with radiotherapy in glioblastoma stem cell models. Formal Chou-Talalay analysis demonstrated a Combination Index (CI) < 1.0, confirming a true synergistic interaction between CMP3a and radiation [1].

Radiosensitization Glioblastoma NEK2 inhibition Combination therapy

FLT3 Mutant Activity vs. CMP4 and CMP5

CMP3a exhibits a unique dual-target inhibition profile that is lost in its optimized derivatives. In a direct comparative study, CMP3a retained potent inhibitory activity against clinically challenging FLT3-ITD secondary mutants (D835V and F691L), whereas the next-generation analogs CMP4 and CMP5 (which have even greater NEK2 selectivity) lose this cross-activity against FLT3 mutants [1].

Polypharmacology FLT3 inhibition Acute Myeloid Leukemia Kinase selectivity

NEK2 Target Engagement in Glioma Stem Cells

In a class-leading approach to validate target engagement, CMP3a was profiled using the KiNativ platform in living glioma stem cells (GSCs). At 15 nM, CMP3a selectively bound and inhibited NEK2, as evidenced by >70% reduction in its ATP probe labeling, confirming cellular target engagement and a favorable selectivity profile against >97 other kinases [1].

Kinase selectivity Target engagement Glioblastoma Cancer stem cells

CMP3a Validated Applications


Combination Therapy for Taxane-Resistant Breast Cancer

CMP3a is the optimal NEK2 inhibitor for studying mechanisms to reverse taxane (e.g., paclitaxel) resistance in breast cancer. As demonstrated, a low dose of 10 mg/kg CMP3a significantly enhances paclitaxel efficacy in vivo, whereas the alternative NEK2 inhibitor INH1 requires a 10-fold higher dose (100 mg/kg) to achieve a similar effect [1]. This scenario leverages CMP3a's superior potency and established in vivo dosing protocol to explore novel combination regimens.

Radiosensitization in GBM Stem Cell Models

For research programs focused on improving radiotherapy outcomes in glioblastoma, CMP3a is the uniquely validated tool compound. It is the only NEK2 inhibitor with published, quantified synergistic efficacy (Chou-Talalay CI < 1.0) when combined with ionizing radiation in glioma stem cell (GSC) clonogenicity assays [2]. Procurement for this scenario ensures the use of a compound with a proven, data-backed ability to potentiate the standard-of-care treatment.

Polypharmacology in FLT3-Mutant AML

CMP3a is the compound of choice for investigating dual NEK2/FLT3 inhibition strategies, particularly in the context of AML with secondary FLT3 mutations (e.g., ITD D835V, ITD F691L) that confer resistance to first-line FLT3 inhibitors. Unlike the more selective derivatives CMP4 and CMP5, CMP3a retains inhibitory activity against these clinically relevant mutants [3]. This makes CMP3a essential for studies aimed at understanding and overcoming resistance through a unique polypharmacological approach.

Target Engagement in Cancer Stem Cells

Researchers studying the role of NEK2 in cancer stem cell maintenance and self-renewal will find CMP3a to be a uniquely validated probe. Its cellular target engagement in glioma stem cells (GSCs) has been confirmed using the KiNativ platform, with a demonstrated >70% reduction in NEK2 probe labeling at a low concentration (15 nM) [4]. This pre-validated selectivity profile reduces experimental ambiguity and provides a high-confidence starting point for SAR studies or phenotypic screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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